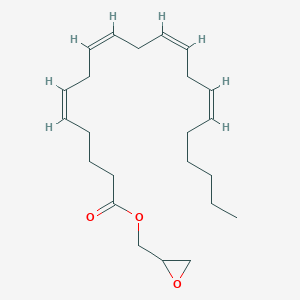

O-Arachidonoyl Glycidol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Arachidonoyl Glycidol: is a synthetic analog of 2-arachidonoylglycerol, an endogenous ligand that binds to cannabinoid receptors. It is known for its ability to inhibit the hydrolysis of 2-oleoylglycerol and anandamide, making it a valuable compound in the study of endocannabinoid signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Arachidonoyl Glycidol can be synthesized through the esterification of arachidonic acid with glycidol. The reaction typically involves the use of a catalyst such as Novozym 435 in a solvent like hexane under nitrogen atmosphere . The product is then purified by removing by-products through filtration and distillation under reduced pressure .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: O-Arachidonoyl Glycidol primarily undergoes hydrolysis reactions. It inhibits the hydrolysis of 2-oleoylglycerol and anandamide in both cytosolic and membrane fractions .

Common Reagents and Conditions:

Major Products: The major products formed from the hydrolysis reactions are glycerol and arachidonic acid .

Scientific Research Applications

Inhibition of Fatty Acid Amide Hydrolase

O-Arachidonoyl Glycidol has been identified as an effective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide. The inhibition of FAAH can lead to increased levels of endocannabinoids, which are known to have various physiological effects, including pain relief and anti-inflammatory properties.

- Mechanism of Action : By inhibiting FAAH, this compound increases the availability of arachidonoyl ethanolamide (anandamide) in the central nervous system, which can enhance cannabinoid receptor signaling. This mechanism has been linked to potential therapeutic effects in conditions such as chronic pain and anxiety disorders .

- Research Findings : Studies have shown that this compound exhibits an IC50 value of approximately 12 µM for FAAH inhibition, indicating its potency as a pharmacological tool for modulating endocannabinoid levels .

Biomarker Potential in Malaria Diagnosis

Recent research has highlighted the potential use of this compound as a biomarker for malaria. In metabolomics studies involving Plasmodium-infected cultures, this compound showed significant increases in intensity correlating with parasitemia levels.

- Study Insights : A metabolome-wide association study identified this compound among 1025 metabolites that were significantly altered during malaria infection. Its elevated levels during infection suggest it could serve as a non-invasive diagnostic marker for malaria .

- Future Research Directions : Ongoing studies are assessing the stability and concentration of this compound in biological samples from malaria-infected individuals, aiming to validate its effectiveness as a diagnostic biomarker .

Neuroprotective Effects and Therapeutic Implications

This compound’s role in neuroprotection has garnered attention, particularly regarding its effects on neuroinflammation and neurodegenerative diseases.

- Neurodegenerative Disease Models : Research indicates that compounds similar to this compound can mitigate neuropathology in models of diseases such as Alzheimer’s and multiple sclerosis by enhancing endocannabinoid signaling pathways . The inhibition of enzymes like monoacylglycerol lipase (MAGL) has been shown to produce neuroprotective effects, suggesting that this compound could play a similar role through FAAH inhibition .

- Clinical Relevance : The therapeutic implications extend to potential treatments for conditions characterized by neuroinflammation and cognitive decline. By modulating endocannabinoid levels, this compound may help restore homeostasis within the central nervous system .

Summary Table of Applications

Mechanism of Action

O-Arachidonoyl Glycidol exerts its effects by inhibiting the hydrolysis of 2-oleoylglycerol and anandamide. This inhibition occurs through the blockade of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase . By preventing the breakdown of these endocannabinoids, the compound enhances their signaling at cannabinoid receptors, thereby influencing various physiological processes .

Comparison with Similar Compounds

2-Arachidonoylglycerol: An endogenous ligand that binds to cannabinoid receptors and is involved in neurotransmitter signaling.

Anandamide: Another endocannabinoid that interacts with cannabinoid receptors and plays a role in synaptic plasticity and behavioral functions.

Uniqueness: O-Arachidonoyl Glycidol is unique in its ability to inhibit the hydrolysis of both 2-oleoylglycerol and anandamide, making it a valuable tool for studying the endocannabinoid system and its associated pathways .

Biological Activity

O-Arachidonoyl Glycidol (O-AG) is a compound of significant interest in biochemical research due to its unique structure and biological activities. This article delves into its biological activity, particularly focusing on its role as an inhibitor of fatty acid amide hydrolase (FAAH) and its interactions with endocannabinoid systems.

Chemical Structure and Properties

This compound is characterized by the molecular formula C23H36O3 and a molecular weight of 360.5 g/mol. The compound features an arachidonic acid moiety linked to a glycidol backbone, which contributes to its distinct pharmacological properties. Arachidonic acid is a polyunsaturated fatty acid crucial in various physiological processes, including inflammation and cell signaling.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been identified as a potent inhibitor of FAAH, an enzyme responsible for the hydrolysis of endocannabinoids such as anandamide. By inhibiting FAAH, O-AG increases the levels of endocannabinoids in the brain, which may influence various physiological processes including:

- Pain Perception : Enhanced endocannabinoid levels can modulate pain signaling pathways.

- Mood Regulation : Increased anandamide levels are associated with mood enhancement and anxiety reduction.

- Appetite Control : The compound may play a role in regulating appetite through its effects on endocannabinoid signaling.

The IC50 values for this compound's inhibition of FAAH have been reported at approximately 12 µM in rat cerebellar membranes .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have shown that it can influence neuroinflammation processes, potentially offering therapeutic benefits in neurodegenerative diseases .

Interaction with Cannabinoid Receptors

As an analog of 2-arachidonoylglycerol (2-AG), O-AG interacts with both central (CB1) and peripheral (CB2) cannabinoid receptors, which are implicated in various physiological responses. This interaction suggests potential applications in managing conditions such as pain, cancer, and obesity .

Comparative Analysis with Related Compounds

| Compound | Structure Type | FAAH Inhibition IC50 (µM) | Cannabinoid Receptor Interaction |

|---|---|---|---|

| This compound | 2-Arachidonoyl Glycerol Analog | 12 | Yes |

| 2-Arachidonoylglycerol | Endogenous Cannabinoid | 4.5 (CB1), 19 (CB2) | Yes |

| Anandamide | Endogenous Cannabinoid | 20 | Yes |

Case Studies and Applications

- Neuroinflammation : In animal models, this compound has shown promise in reducing markers of neuroinflammation, suggesting potential applications in treating neurodegenerative disorders .

- Pain Management : Clinical evaluations indicate that compounds similar to O-AG can modulate pain responses through enhanced endocannabinoid signaling .

- Metabolic Disorders : Given its role in appetite regulation, O-AG may also be explored for therapeutic use in obesity management .

Properties

IUPAC Name |

oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYNJBAUKQMZDF-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.